molecular formula C9H12ClNO B13622440 (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol

(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol

Cat. No.: B13622440
M. Wt: 185.65 g/mol
InChI Key: MJTCBVJNSSTRIS-SECBINFHSA-N
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Description

(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement It contains an amino group, a chlorophenyl group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-chlorophenyl)acetone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically requires a catalyst such as a chiral oxazaborolidine and a reducing agent like borane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-chlorophenyl)acetone, while reduction could produce various amines or alcohols.

Scientific Research Applications

(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(2-chlorophenyl)propan-1-ol
  • (3R)-3-amino-3-(4-chlorophenyl)propan-1-ol
  • (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol

Uniqueness

(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry is crucial.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1

InChI Key

MJTCBVJNSSTRIS-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CCO)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)Cl

Origin of Product

United States

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